2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol
Description
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol (CAS 13380-89-7) is a tricyclic alcohol with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure consists of a fused bicyclic system (octahydro-4,7-methanoindene) with a hydroxymethyl (-CH₂OH) substituent at the 2-position and a hydroxyl (-OH) group at the 5-position. The compound is part of a broader class of methanoindenol derivatives, which are valued in fragrance compositions for their complex, woody, and amber-like olfactory profiles .
Key applications include its use as a fixative and base note in perfumes, where its stability and low volatility enhance scent longevity. Synonyms for this compound include HDCPD-OH, Tricyclo[5.2.1.0²,⁶]decan-8-ol, and exo-5,6-trimethylene-exo-2-norbornanol .
Properties
CAS No. |
104176-99-0 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C11H18O2/c12-5-6-1-8-7-3-10(9(8)2-6)11(13)4-7/h6-13H,1-5H2 |
InChI Key |
OLTXWMMREJPHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1C3CC2C(C3)O)CO |
Origin of Product |
United States |
Preparation Methods
Grignard Addition for Bicyclic Alcohol Intermediate
The synthesis begins with octahydro-4,7-methano-inden-5-one , a key precursor. A Grignard reaction introduces substituents to the carbonyl group:
-
Reagents : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).
-
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Starting material | Octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) |
| Product yield | 650 g (90%) |
| NMR (500 MHz, CDCl₃) | δ 2.58 (q, 1H), 1.32 (s, 3H) |
Acid-Catalyzed Dehydration to Unsaturated Isomers
The alcohol intermediate undergoes dehydration to form hexahydro-4,7-methano-indene isomers:
-
Catalyst : p-Toluenesulfonic acid (PTSA, 2 wt%).
-
Conditions :
Reaction Metrics :
| Metric | Value |
|---|---|
| Starting alcohol | 650 g (3.9 mol) |
| Isomer mixture yield | 533 g (92%) |
| Boiling point | 130°C at 80 mmHg |
Hydroformylation for Aldehyde Functionalization
The unsaturated isomers are subjected to rhodium-catalyzed hydroformylation to introduce aldehyde groups:
-
Catalyst : Carbonyl hydrido tris(triphenylphosphine)rhodium(I) (Rh-42).
-
Conditions :
Analytical Confirmation :
-
GC/MS : Distinct peaks for acetaldehyde (RT: 12.3 min) and carbaldehyde (RT: 13.8 min).
Post-Modification to Hydroxymethyl Derivative
Reduction of Aldehyde to Primary Alcohol
The aldehyde intermediates are reduced to hydroxymethyl groups via catalytic hydrogenation or borohydride reagents:
-
Method A (Catalytic Hydrogenation) :
-
Method B (NaBH₄ Reduction) :
Typical Workflow :
-
Dissolve aldehyde (e.g., 5-acetaldehyde) in methanol.
-
Add NaBH₄ (1.2 equiv) at 0°C.
-
Warm to RT, stir for 2 hours.
-
Quench with NH₄Cl, extract with EtOAc, and purify via distillation.
Yield Optimization :
| Factor | Optimal Range |
|---|---|
| Solvent polarity | Methanol > Ethanol |
| Temperature | 0°C → RT |
| Stoichiometry (NaBH₄) | 1.2–1.5 equiv |
Hydroxymethylation via Formaldehyde Addition
An alternative route involves hydroxymethylation of the parent alcohol:
-
Reagents : Formaldehyde (aqueous or paraformaldehyde), base (e.g., K₂CO₃).
-
Conditions :
-
Temperature: 80–100°C.
-
Reaction time: 8–12 hours.
-
Mechanism :
-
Deprotonation of the alcohol to form an alkoxide.
-
Nucleophilic attack on formaldehyde.
Challenges :
-
Competing oligomerization of formaldehyde.
-
Steric hindrance at the tricyclic core.
Purification and Characterization
Chromatographic Separation
Spectroscopic Analysis
-
¹H NMR (500 MHz, CDCl₃) :
Industrial-Scale Considerations
Isomer Management
The tricyclic structure generates multiple stereoisomers. Industrial processes prioritize:
Catalyst Recycling
Rhodium catalysts are recovered via:
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Rh catalyst | 40–50% of total |
| Solvent recovery | 15–20% |
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ engineered ketoreductases for stereoselective reductions:
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl derivatives
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development due to its structural properties that may confer biological activity.
- Analgesic Properties : Research indicates that related compounds exhibit analgesic effects, making them suitable candidates for pain management therapies .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of octahydro-4,7-methanoinden-5-ol possess antimicrobial properties against various pathogens. This suggests potential applications in developing new antibiotics .
Material Science
The compound's unique bicyclic structure allows for modifications that can enhance material properties.
- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific mechanical and thermal properties. This application is particularly relevant in the creation of advanced materials for industrial use .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Analgesic | Exhibits pain-relieving properties | |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Table 2: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 183.13796 | 140.1 |
| [M+Na]+ | 205.11990 | 146.7 |
| [M-H]- | 181.12340 | 139.5 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the hydroxymethyl group were found to enhance antimicrobial potency significantly against gram-positive bacteria.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents. The mechanism of action is hypothesized to involve apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function . The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Key Findings:
Substituent Effects: The hydroxymethyl group in the parent compound contributes to its balanced volatility and solubility in alcohol-based perfumes . Derivatives with longer aliphatic chains (e.g., Formula VII’s ethanol group) exhibit reduced volatility, which may limit their utility as top notes . Methyl substitutions (e.g., Formula VIII and dimethyl derivatives) introduce steric hindrance, altering molecular packing and thermal stability. Odd-numbered aliphatic chains (e.g., Formula IX’s propan-2-ol group) correlate with lower melting points compared to even-numbered analogs, as observed in related benzyl alcohol studies .
Olfactory Differences: The parent compound’s woody-amber profile contrasts with Formula IX’s "harsh" green-floral character, likely due to the propan-2-ol group’s steric effects on olfactory receptor interactions . Formula VIII’s methyl-methanol substitution at C6 enhances earthy undertones, making it suitable for functional fragrances requiring subtlety .
Structural Stability :
- NMR data for Formula IX (1H NMR: δ 3.74–3.86 ppm for hydroxymethyl protons) indicate conformational flexibility, whereas the rigid tricyclic core of the parent compound ensures thermal resilience up to 255°C (boiling point) .
Notes
Synthetic Accessibility: Derivatives with simpler substituents (e.g., Formula VII and VIII) are synthesized via hydrogenation of methanoindene precursors, while dimethyl variants require regioselective methylation, increasing production complexity .
Regulatory Considerations: The parent compound’s similarity score (0.82) to other methanoindenols (CAS 14648-57-8, 2451-01-6) suggests regulatory alignment under REACH guidelines, but substituent-specific toxicity data remain critical for compliance.
Functional Trade-offs : While branched chains (e.g., propan-2-ol in Formula IX) reduce melting points, they may compromise oxidative stability, necessitating antioxidant additives in formulations .
Biological Activity
2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol, also known by its CAS number 13380-89-7, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
The molecular formula of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol is CHO, with a molecular weight of approximately 182.26 g/mol. The compound is characterized by a hydroxymethyl group attached to an octahydroindene structure, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 182.26 g/mol |
| Density | 1.115 g/cm³ |
| Boiling Point | 255 °C |
| Flash Point | 105 °C |
Antimicrobial Properties
Research indicates that compounds similar to 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of the methanoindene structure possess inhibitory effects against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may exhibit anti-inflammatory properties. It has been suggested that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
Neuroprotective Activity
Preliminary studies suggest that 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol may offer neuroprotective benefits. Animal models have shown that it can reduce oxidative stress in neuronal cells and promote survival in conditions mimicking neurodegenerative diseases. This activity may be attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various methanoindene derivatives, including 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol. The results indicated a notable reduction in bacterial growth for Gram-positive and Gram-negative strains when treated with this compound at specific concentrations.
Research on Anti-inflammatory Properties
In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant decrease in the production of TNF-alpha and IL-6, suggesting that the compound could modulate inflammatory responses effectively.
Q & A
Q. What are the established synthetic routes for 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves hydrogenation or acid-catalyzed cyclization of bicyclic precursors. For example, catalytic hydrogenation of methanoindene derivatives under controlled pressure (1–5 atm) and temperature (80–120°C) can yield the saturated core structure. Hydroxymethylation is achieved via nucleophilic substitution or oxidation-reduction sequences. Key factors include catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity (e.g., ethanol/water mixtures), and reaction time to minimize byproducts like epoxides or over-reduced species .
Q. Which spectroscopic techniques are most effective for characterizing the structural and stereochemical features of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR can resolve the bicyclic framework and hydroxymethyl group (δ 3.5–4.2 ppm for -CH2OH). Coupling constants in 1H NMR help infer stereochemistry (e.g., axial vs. equatorial substituents) .
- X-ray Crystallography : Critical for confirming absolute stereochemistry, particularly for chiral centers in the octahydro-methanoindenol system .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C10H16O2) and detects fragmentation patterns indicative of ring opening or hydroxyl loss .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the hydroxymethyl group. Pre-purge storage vials with nitrogen to mitigate moisture absorption, which can lead to hydrate formation and altered reactivity .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol in copolymer systems?
Methodological Answer: Density Functional Theory (DFT) simulations can model electron density distributions to identify reactive sites (e.g., the hydroxymethyl group’s nucleophilicity). Molecular Dynamics (MD) simulations assess steric effects in copolymer matrices, predicting compatibility with monomers like MBCy or DOCy. Bayesian optimization frameworks (as in ) integrate computational data to guide experimental design for target properties (e.g., Young’s modulus) .
Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Conduct multiple heating-cooling cycles (5–10°C/min) under nitrogen to distinguish decomposition (exothermic peaks) from glass transition (Tg) events. Compare results with literature protocols to identify inconsistencies in sample preparation or atmosphere .
- Thermogravimetric Analysis (TGA) : Pair with evolved gas analysis (EGA) to differentiate weight loss due to dehydration (e.g., -CH2OH → carbonyl) versus structural degradation .
Q. How can researchers optimize copolymer formulations incorporating this compound to balance low hygroscopicity and high Tg?
Methodological Answer: Use Design of Experiments (DoE) to vary the ratio of 2-(Hydroxymethyl)octahydro-1H-4,7-methanoinden-5-ol with co-monomers like BADCy or DOCy. Bayesian optimization () efficiently navigates the compositional space, targeting:
| Property | Target Range | Method |
|---|---|---|
| Tg | >200°C | DMA or DSC |
| Hygroscopicity | <0.5% weight gain (24h, 85% RH) | Gravimetric analysis |
| Young’s Modulus | >3.5 GPa | Tensile testing |
Reactive diluents (e.g., epoxy crosslinkers) can further reduce moisture uptake without compromising Tg .
Q. What strategies validate the stereochemical purity of synthetic batches for enantioselective applications?
Methodological Answer:
- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to separate enantiomers. Compare retention times with authentic standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values (e.g., +15° to +25° for the (3aR,4R,7aR) enantiomer) .
Data Contradictions and Troubleshooting
Q. How should discrepancies in NMR data for the hydroxymethyl group’s chemical shift be addressed?
Methodological Answer: Variations in δ values (3.5–4.2 ppm) may arise from solvent effects (DMSO vs. CDCl3) or hydrogen bonding. Standardize solvent systems and temperature (25°C). Use 2D NMR (HSQC, HMBC) to confirm assignments and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
